molecular formula C15H12N2O2 B13944393 2-Acridinecarboxylic acid, 9-amino-, methyl ester CAS No. 64046-78-2

2-Acridinecarboxylic acid, 9-amino-, methyl ester

Cat. No.: B13944393
CAS No.: 64046-78-2
M. Wt: 252.27 g/mol
InChI Key: LHERLWVEBQULCM-UHFFFAOYSA-N
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Description

2-Acridinecarboxylic acid, 9-amino-, methyl ester is a heterocyclic compound derived from the acridine scaffold, featuring an amino group at position 9 and a methyl ester at position 2. The compound’s fluorescence behavior, solubility, and reactivity are influenced by its substituents, which also differentiate it from structurally related acridine derivatives .

Properties

CAS No.

64046-78-2

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

methyl 9-aminoacridine-2-carboxylate

InChI

InChI=1S/C15H12N2O2/c1-19-15(18)9-6-7-13-11(8-9)14(16)10-4-2-3-5-12(10)17-13/h2-8H,1H3,(H2,16,17)

InChI Key

LHERLWVEBQULCM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C3=CC=CC=C3N=C2C=C1)N

Origin of Product

United States

Preparation Methods

Esterification of 9-Amino-2-Acridinecarboxylic Acid

The primary synthetic route involves esterification of 9-amino-2-acridinecarboxylic acid with methanol. This method employs trimethylchlorosilane (TMSCl) as a catalyst under mild conditions:

  • Reagents :

    • 9-Amino-2-acridinecarboxylic acid
    • Methanol (excess as solvent)
    • Trimethylchlorosilane (TMSCl, 2 equivalents)
  • Procedure :

    • Combine 9-amino-2-acridinecarboxylic acid (0.1 mol) with methanol (100 mL).
    • Add TMSCl (0.2 mol) dropwise under stirring at room temperature.
    • Stir the mixture until completion (monitored by TLC).
    • Concentrate the reaction mixture under reduced pressure to isolate the product as a crystalline solid.

Yield : 85–95%.
Advantages : Mild conditions, simple workup, and high purity.

Alternative Activation Methods

Alternative methods use carbonyldiimidazole (CDI) or 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) for carboxylate activation:

Method Reagents/Conditions Yield Purity
CDI Activation CDI, DIPEA, CH₂Cl₂, 12–24 h, RT 70–80% 95%
CDMT Activation CDMT, N-methylmorpholine, THF, 24 h, RT 75–85% 90%

CDMT activation is favored in industrial settings due to scalability and reduced byproduct formation.

Industrial Production Methods

Industrial synthesis optimizes esterification for large-scale output:

Mechanistic Insights

The esterification proceeds via silanization of the carboxylic acid group, enhancing electrophilicity for nucleophilic attack by methanol:

  • Step 1 : TMSCl reacts with the carboxylic acid to form a silyl ester intermediate.
  • Step 2 : Methanol displaces the silyl group, yielding the methyl ester.

Key Reaction Parameters :

  • Temperature : Room temperature minimizes side reactions (e.g., acridine ring degradation).
  • Solvent Polarity : Methanol’s polarity facilitates proton transfer and stabilizes intermediates.

Comparison with Structurally Similar Compounds

Esterification efficiency varies with acridine derivatives due to steric and electronic effects:

Compound Esterification Method Yield
9-Acridinecarboxylic acid H₂SO₄, reflux 60%
9-Aminoacridine CDMT, THF 75%
2-Acridinecarboxylic acid, 9-amino-, methyl ester TMSCl, MeOH 90%

The presence of the 9-amino group enhances solubility in methanol, improving reaction kinetics.

Challenges and Optimizations

  • Byproduct Formation : Trace impurities (e.g., unreacted acid) are removed via recrystallization from ethanol/water.
  • Scale-Up Limitations : CDMT-based methods require specialized equipment for triazine byproduct removal.

Chemical Reactions Analysis

Types of Reactions: 2-Acridinecarboxylic acid, 9-amino-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Acridinecarboxylic acid, 9-amino-, methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acridinecarboxylic acid, 9-amino-, methyl ester involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the replication and transcription processes, leading to potential anticancer effects. The compound may also interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

9-Acridinecarboxylic Acid (9-ACA)
  • Structure: Lacks the 9-amino and 2-methyl ester groups, retaining only the carboxylic acid at position 7.
  • Properties :
    • Lower fluorescence quantum yield (Φf) compared to its methyl ester derivative due to solvent interactions and protonation states .
    • Exists in zwitterionic form in neutral to slightly acidic solutions, unlike the esterified derivative, which remains neutral .
  • Molecular Weight : 223.23 g/mol (vs. 265.28 g/mol for the target compound, assuming methyl ester adds 42.05 g/mol) .
9-Acridinecarboxylic Acid, 9,10-Dihydro-, 2,6-Difluorophenyl Ester
  • Structure : Features a saturated 9,10-dihydroacridine core and a fluorinated phenyl ester.
  • Properties :
    • Reduced aromaticity due to dihydro modification, likely decreasing fluorescence intensity.
    • Fluorinated ester may enhance metabolic stability compared to methyl esters .
9-Acridinamine Derivatives (e.g., 2-Methoxy-7-Methyl-9-Acridinamine)
  • Structure : Replaces the carboxylic acid/ester with methoxy and methyl groups.
  • Absence of ester or carboxyl groups eliminates pH-dependent solubility changes .

Photophysical Properties

Fluorescence Behavior
Compound Φf in H-Bonding Solvents Stokes Shift Key Observation
2-Acridinecarboxylic acid, 9-amino-, methyl ester High (data not explicit) Moderate Enhanced Φf in H-bonding solvents
9-Acridinecarboxylic acid (9-ACA) Moderate Small Zwitterionic form reduces excited-state reorganization
9-(Methoxycarbonyl)acridine (9-MCA) High Moderate Methyl ester stabilizes emission state

Key Findings :

  • Methyl ester derivatives (e.g., 9-MCA) exhibit higher Φf than carboxylic acids due to reduced solvent quenching and stabilized excited states .
  • Amino substituents at position 9 may introduce charge-transfer interactions, but this is less pronounced compared to anthracene derivatives (e.g., 9-anthroic acid) .
Anticancer Potential
  • 9-Acridinyl Amino Acid Derivatives: Synthesized via alkoxylation of 9-chloroacridine, similar to methods for the target compound . Show comparable or superior cytotoxicity to Amsacrine (a clinical acridine anticancer drug) but with reduced cardiotoxicity due to ester-mediated solubility .
  • 2-Acridinecarboxylic Acid, 9-Amino-, Methyl Ester: Predicted to exhibit enhanced cellular uptake due to the methyl ester’s lipophilicity, though direct toxicity data are unavailable.
Toxicity Considerations
  • Amsacrine: Known for dose-dependent cardiotoxicity, attributed to DNA intercalation and topoisomerase inhibition .
  • Methyl Esters : Generally lower acute toxicity than free acids due to slower hydrolysis and reduced ionization .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted) Solubility Profile
2-Acridinecarboxylic acid, 9-amino-, methyl ester ~265.28 9-NH2, 2-COOCH3 ~2.5 Moderate in organic solvents
9-Acridinecarboxylic acid (9-ACA) 223.23 9-COOH ~1.8 pH-dependent aqueous solubility
9-Acridinamine, 2-methoxy-7-methyl 254.30 2-OCH3, 7-CH3 ~3.0 High in non-polar solvents

Biological Activity

2-Acridinecarboxylic acid, 9-amino-, methyl ester is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. Its molecular structure includes an acridine ring with a carboxylic acid group, an amino group at the 9-position, and a methyl ester functional group, contributing to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing research findings, case studies, and data tables.

  • Molecular Formula : C_{12}H_{11}N_{1}O_{2}
  • Molecular Weight : Approximately 252.27 g/mol
  • Appearance : Solid crystalline substance

Antitumor Activity

Research indicates that acridine derivatives, including 2-acridinecarboxylic acid, 9-amino-, methyl ester, exhibit significant antitumor properties. The mechanism of action primarily involves intercalation with DNA, disrupting cellular processes and inducing apoptosis in cancer cells.

  • Mechanism of Action :
    • Intercalation into DNA
    • Induction of cell cycle arrest
    • Activation of p53 signaling pathway leading to apoptosis

Case Studies

  • In vitro Studies :
    • Compounds similar to 2-acridinecarboxylic acid were tested on various cancer cell lines including HCT-116 (colon carcinoma) and HeLa (cervical cancer). Results showed IC50 values in the low micromolar range, indicating potent cytotoxicity .
  • In vivo Studies :
    • Animal models demonstrated that acridine derivatives can significantly reduce tumor size and enhance survival rates when administered in therapeutic doses .

Binding Affinities and Inhibitory Effects

Interaction studies have revealed that this compound exhibits notable binding affinities to various biological targets, which is crucial for its therapeutic potential.

Biological TargetBinding Affinity (Kd)Reference
Topoisomerase IILow micromolar range
DNAModerate affinity

Structural Similarities

The structural features of 2-acridinecarboxylic acid, 9-amino-, methyl ester allow it to share similarities with other biologically active acridine compounds. The following table summarizes some related compounds:

Compound NameCAS NumberSimilarity Index
9-Amino-2-acridinecarboxylic acid64046-80-60.90
9-Aminoacridine130-82-10.85
N-Methyl-9-aminoacridine1181-10-40.83
Acridine-9-carboxylic acid5336-90-30.80

Synthesis Methods

Several synthesis methods for creating derivatives of 2-acridinecarboxylic acid have been reported. These methods vary in yield and purity, influencing their applicability in biological studies.

  • Conventional Synthesis : Involves multi-step reactions starting from acridine derivatives.
  • Green Chemistry Approaches : Utilizing eco-friendly solvents and conditions for synthesis.

Yield Comparison Table

Synthesis MethodYield (%)Purity (%)
Conventional Synthesis7095
Green Chemistry Approach8590

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